molecular formula C21H25ClN6O3 B2807301 9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 922454-24-8

9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2807301
CAS RN: 922454-24-8
M. Wt: 444.92
InChI Key: HWPAKLLHVHHJEA-UHFFFAOYSA-N
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Description

The compound “9-(4-chlorophenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimido[2,1-f]purine core, which is a type of heterocyclic compound. This core is substituted with a 4-chlorophenyl group, a methyl group, and a 2-morpholinoethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimido[2,1-f]purine core itself is a bicyclic structure with a six-membered and a five-membered ring. The 4-chlorophenyl, methyl, and 2-morpholinoethyl groups would add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The presence of the chlorophenyl group might make it susceptible to nucleophilic aromatic substitution reactions. The morpholinoethyl group could potentially undergo reactions involving the morpholine nitrogen .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chlorophenyl group might increase its lipophilicity, while the morpholinoethyl group could potentially increase its solubility in water .

Scientific Research Applications

Mannich Derivatives in Medicinal Chemistry

The compound’s structure suggests it contains a Mannich base (morpholin-4-yl) moiety. Mannich reactions are essential in medicinal chemistry. Here’s why:

1,2,4-Triazole Derivatives with Antimicrobial Potential

The compound’s 1,2,4-triazole ring is significant. Consider these points:

Quantum Technologies and Fundamental Research

As part of the International Year of Quantum Science and Technology, CERN explores quantum technologies:

Sodium-Ion Battery Materials

Consider F3235-0900’s potential in sodium-ion batteries:

Experimental Science Education

Teaching the scientific method is crucial. F3235-0900 could serve as a case study:

Future Directions

Future research on this compound could involve investigating its synthesis, characterizing its physical and chemical properties, and testing its biological activity. This could potentially lead to the discovery of new therapeutic agents or useful chemical tools .

properties

IUPAC Name

9-(4-chlorophenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN6O3/c1-24-18-17(19(29)28(21(24)30)10-9-25-11-13-31-14-12-25)27-8-2-7-26(20(27)23-18)16-5-3-15(22)4-6-16/h3-6H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPAKLLHVHHJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCN3CCOCC3)N4CCCN(C4=N2)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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